3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride
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Overview
Description
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2N3. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and hydrazine functional groups. This compound is often used as a starting material in the synthesis of various heterocyclic compounds due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of 2-hydrazinylpyridine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by purification steps such as recrystallization or chromatography to obtain high-purity 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but contains a nitrile group instead of a hydrazine group.
2-Bromo-6-hydrazinylpyridine: Lacks the chlorine atom present in 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, along with the hydrazine group. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWYKXLQJKLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)NN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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